3-Fluoro-4-[[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]benzonitrile
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Overview
Description
This usually includes the IUPAC name, other names, and structural formula of the compound. The description may also include the class of the compound and its uses.
Synthesis Analysis
This involves the study of how the compound is synthesized. It includes the reactants, conditions, and the mechanism of the reaction.Molecular Structure Analysis
This involves the study of the structure of the molecule. It includes bond lengths, bond angles, and the shape of the molecule.Chemical Reactions Analysis
This involves the study of the reactions that the compound undergoes. It includes the reactants, products, conditions, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves the study of the physical and chemical properties of the compound. It includes melting point, boiling point, solubility, reactivity, etc.Scientific Research Applications
Chemical Synthesis and Reactivity
The synthesis and reactivity of related fluoropyrimidines and piperidine derivatives have been explored extensively. For instance, the synthesis and piperidinolysis of simple fluoropyrimidines have been described, highlighting the reactivity of fluoropyrimidines compared to other halogenopyrimidines (Des J. Brown & P. Waring, 1974). Additionally, the adsorption and corrosion inhibition properties of piperidine derivatives on iron have been investigated through quantum chemical calculations and molecular dynamics simulations (S. Kaya et al., 2016).
Material Science Applications
In material science, the C−H···F interactions in crystalline fluorobenzenes, including compounds containing only C, H, and F atoms, were studied to evaluate the weak acceptor capabilities of the C−F group (V. R. Thalladi et al., 1998).
Medicinal Chemistry and Pharmacology
The development of radioligands for positron emission tomography (PET) imaging, such as the synthesis and evaluation of 3-fluoro-5-(2-(2-(fluoromethyl)thiazol-4-yl)ethynyl)benzonitrile for imaging metabotropic glutamate subtype-5 receptors, demonstrates the potential medicinal applications of fluoro-substituted benzonitriles (F. Siméon et al., 2007). Another study explored the use of a selective serotonin 1A molecular imaging probe for quantifying receptor densities in the brains of Alzheimer's disease patients, showcasing the utility of fluorophenyl compounds in neurological research (V. Kepe et al., 2006).
Safety And Hazards
This involves the study of the safety measures that need to be taken while handling the compound and the hazards associated with it.
Future Directions
This involves the study of the potential future uses of the compound and the ongoing research on it.
I hope this helps! If you have a different compound or a specific question about “3-Fluoro-4-[[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]benzonitrile”, feel free to ask!
properties
IUPAC Name |
3-fluoro-4-[[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4O/c1-14-9-22-19(23-10-14)25-13-16-3-2-6-24(11-16)12-17-5-4-15(8-21)7-18(17)20/h4-5,7,9-10,16H,2-3,6,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKZRFUWPRIQYOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OCC2CCCN(C2)CC3=C(C=C(C=C3)C#N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-[(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)methyl]benzonitrile |
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